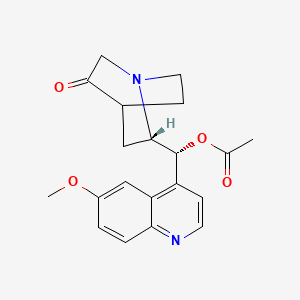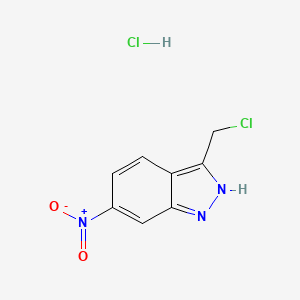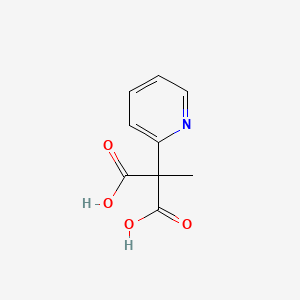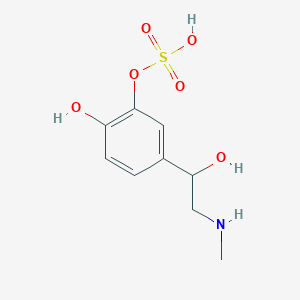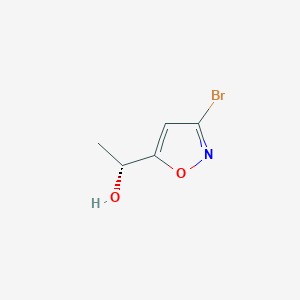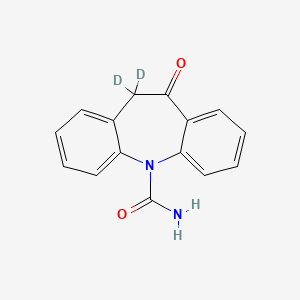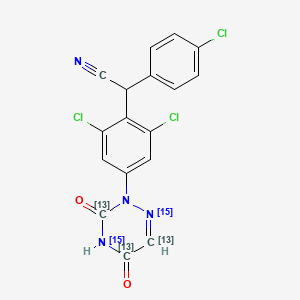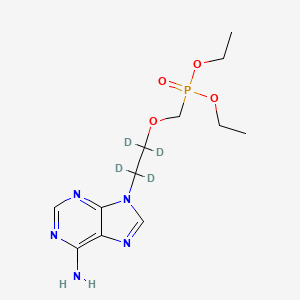
Adefovir-d4 Diethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adefovir-d4 Diethyl Ester is a deuterated analog of adefovir, a nucleotide analog reverse transcriptase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of adefovir. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound’s behavior in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Adefovir-d4 Diethyl Ester involves the incorporation of deuterium atoms into the adefovir molecule. One common method includes the use of deuterated reagents in the alkylation and esterification steps. The reaction typically involves the use of tetrabutylammonium salt of adenine and iodide reagents to achieve high yields under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-quality reagents and solvents is crucial to achieve the desired yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Adefovir-d4 Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adefovir diphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The ester groups can be substituted with other functional groups to form different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products:
Adefovir Diphosphate: Formed through oxidation.
Various Analogs: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Adefovir-d4 Diethyl Ester has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of adefovir analogs.
Biology: Employed in tracing metabolic pathways and understanding the pharmacokinetics of adefovir.
Medicine: Utilized in the development of new antiviral drugs and studying their efficacy.
Industry: Applied in the production of high-purity adefovir for pharmaceutical use
Mecanismo De Acción
Adefovir-d4 Diethyl Ester exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the hepatitis B virus. The compound is converted into its active form, adefovir diphosphate, through phosphorylation by cellular kinases. Adefovir diphosphate competes with deoxyadenosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparación Con Compuestos Similares
Adefovir Dipivoxil: A prodrug of adefovir used to treat chronic hepatitis B.
Tenofovir: Another nucleotide analog used in the treatment of HIV and hepatitis B.
Entecavir: A nucleoside analog with potent activity against hepatitis B virus
Uniqueness: Adefovir-d4 Diethyl Ester is unique due to the presence of deuterium atoms, which enhance its stability and allow for detailed pharmacokinetic studies. This compound provides valuable insights into the metabolic pathways and efficacy of adefovir, making it a crucial tool in antiviral research .
Propiedades
Fórmula molecular |
C12H20N5O4P |
|---|---|
Peso molecular |
333.32 g/mol |
Nombre IUPAC |
9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2 |
Clave InChI |
SACBMARVYGBCAK-NZLXMSDQSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OCP(=O)(OCC)OCC)N1C=NC2=C(N=CN=C21)N |
SMILES canónico |
CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B13448121.png)
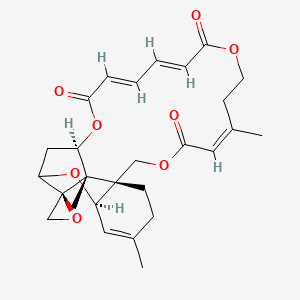
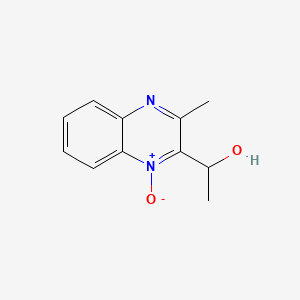
![(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13448131.png)

